

# Application Note & Protocol: Quantification of 3-O-Methylgalangin in Plant Material by HPLC

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This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **3-O-Methylgalangin** in plant material, particularly from the rhizomes of Alpinia species.

### Introduction

**3-O-Methylgalangin** is a bioactive flavonoid found in various plants, notably in the rhizomes of Alpinia officinarum (lesser galangal) and Alpinia galanga (greater galangal). It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Accurate and precise quantification of this compound in plant materials is crucial for quality control, standardization of herbal products, and phytochemical research. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the reliable determination of **3-O-Methylgalangin**.

### **Experimental**

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the essential chromatographic parameters.



Parameter	Specification
HPLC System	HPLC with UV-Vis Detector
Column	Spherisob octadecylsilyl (ODS) silica column
Mobile Phase	Methanol:Water:Phosphoric Acid (60:38:2, v/v/v) [1][2][3]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Detection Wavelength	254 nm[1][2]
Column Temperature	Ambient

#### Standard Preparation:

- Prepare a stock solution of 3-O-Methylgalangin standard in methanol.
- Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards. A suitable concentration range for the calibration curve is 0.02–0.14 µg/mL.

#### Sample Preparation (Rhizomes):

- Drying and Grinding: Dry the plant rhizomes at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried rhizomes into a fine powder.
- Extraction:
  - Accurately weigh a portion of the powdered plant material (e.g., 1.0 g).
  - Add a suitable volume of methanol (e.g., 25 mL).
  - Extract the sample using sonication for a specified period (e.g., 60 minutes) to ensure efficient extraction of the analyte.



• Filtration: After extraction, filter the solution through a 0.45 μm syringe filter to remove particulate matter before HPLC analysis.

### **Method Validation Data**

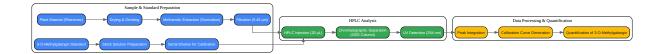
The described HPLC method has been validated for its accuracy, precision, and linearity. The key validation parameters are summarized in the table below.

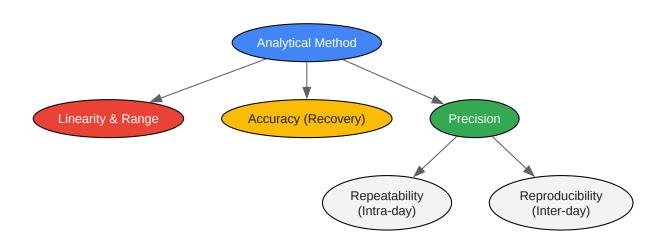
Validation Parameter	Result
Linearity Range	0.02–0.14 μg/mL
Correlation Coefficient (r²)	> 0.999
Reproducibility (RSD)	3.10%
Repeatability (RSD)	1.91%
Precision (RSD)	0.59%
Average Recovery	99%
Recovery RSD	3.12%

## **Experimental Workflow**

The following diagram illustrates the overall workflow for the quantification of **3-O-Methylgalangin** in plant material.







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### References

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